REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([N+:11]([O-])=O)[CH:8]=[CH:7][C:5]=2[N:6]=1>O1CCCC1.[Ni]>[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([NH2:11])[CH:8]=[CH:7][C:5]=2[N:6]=1
|
Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)C=CC(=C2)[N+](=O)[O-]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3 g
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Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reaction mixture was hydrogenated until hydrogen consumption
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Type
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FILTRATION
|
Details
|
The reaction mixture was filtered through a Celite pad
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to produce a brown solid
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from toluene
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC2=C(N1)C=CC(=C2)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |